4-Amino-6-chloropyridazine-3-carboxylic acid
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Overview
Description
4-Amino-6-chloropyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol . This compound is characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 3-position on the pyridazine ring. It is a versatile molecule used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropyridazine-3-carboxylic acid typically involves the chlorination of pyridazine derivatives followed by amination and carboxylation reactions. One common method includes the reaction of 6-chloropyridazine-3-carboxylic acid with ammonia or an amine under controlled conditions to introduce the amino group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-chloropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the compound’s properties.
Condensation Reactions: The carboxylic acid group can engage in condensation reactions to form esters or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridazine derivatives.
- Oxidized or reduced forms of the compound.
- Ester or amide derivatives from condensation reactions.
Scientific Research Applications
4-Amino-6-chloropyridazine-3-carboxylic acid is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar ring structure but lacking the amino, chlorine, and carboxylic acid groups.
Pyridazinone: A derivative with a ketone group at the 3-position instead of a carboxylic acid group.
6-Chloropyridazine-3-carboxylic acid: Lacks the amino group at the 4-position.
Uniqueness: 4-Amino-6-chloropyridazine-3-carboxylic acid is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-amino-6-chloropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-2(7)4(5(10)11)9-8-3/h1H,(H2,7,8)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJCYRAYCFMZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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